![molecular formula C16H14O4 B1593731 [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester CAS No. 55676-76-1](/img/structure/B1593731.png)

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester

Overview

Description

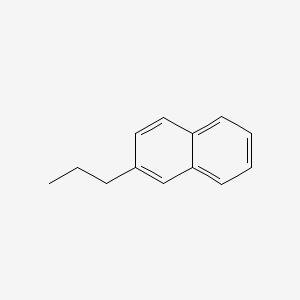

“[1,1’-Biphenyl]-3,4’-dicarboxylic acid, dimethyl ester” is a chemical compound that is a derivative of biphenyl . Biphenyl is an organic compound that forms colorless crystals and is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .

Synthesis Analysis

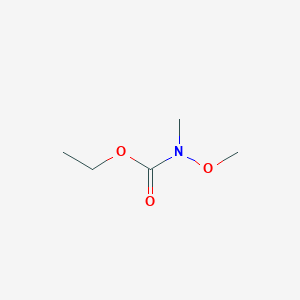

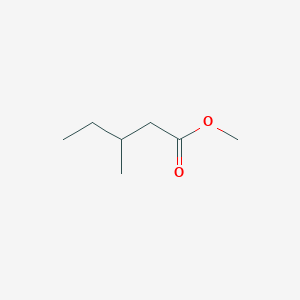

The synthesis of esters like “[1,1’-Biphenyl]-3,4’-dicarboxylic acid, dimethyl ester” often involves reactions between carboxylic acids and alcohols . For example, the reaction of acetic acid and ethyl alcohol can produce an ester . The reaction is reversible and it is preferred to use a dehydrating agent such as concentrated sulphuric acid or hydrogen chloride gas to get rid of the formed water .Molecular Structure Analysis

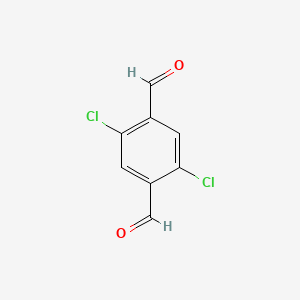

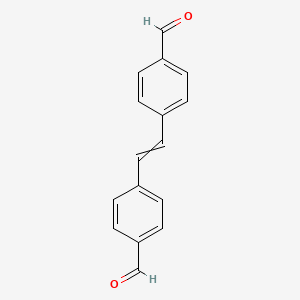

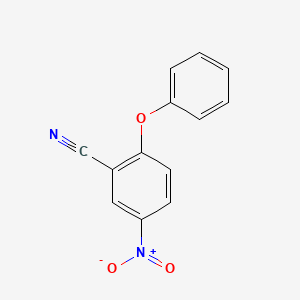

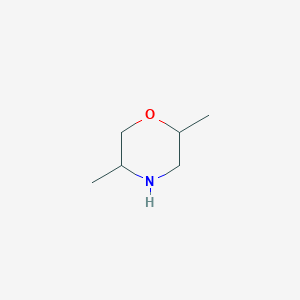

The molecular structure of “[1,1’-Biphenyl]-3,4’-dicarboxylic acid, dimethyl ester” consists of two connected phenyl rings . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

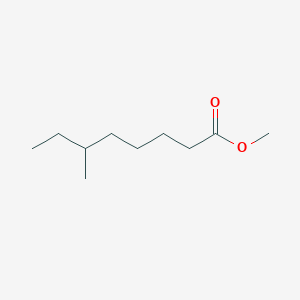

Esters are neutral compounds and in typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Esters are polar molecules but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts . Most of the esters are liquids with much lower boiling points than those of the acids or alcohols of nearly equal weight .Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystallographic analysis of Biphenyl-4,4′-dicarboxylic acid after recrystallization, revealing hydrogen bonding patterns that form infinite chains, highlighting its potential in studying molecular interactions and designing new materials (Jakobsen, Wragg, & Lillerud, 2010).

Organic Room-Temperature Phosphorescent Materials

Cyclic esterification of aryl boronic acids, including derivatives similar to "[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester," has been used to screen organic materials for room-temperature phosphorescence, indicating its utility in developing new optical materials (Zhang et al., 2018).

Synthesis of Pesticide Intermediates

In the context of pesticide development, 3,3-Dimethyl-4-pentenoic acid methyl ester, an intermediate relevant to the chemical class of "[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester," showcases the compound's role in synthesizing pyrethroids pesticides, demonstrating its importance in agricultural chemistry (Peng Chu-he, 2012).

Liquid Crystalline Behavior

Research into the mesogenic properties of compounds containing biphenyl and carboxylic acid moieties, similar to "[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester," reveals their significant influence on liquid crystal formation. This is crucial for the development of display technologies and materials science (Białecka-Florjańczyk, Śledzińska, & Górecka, 2012).

Biocatalyzed Synthesis of Hybrid Compounds

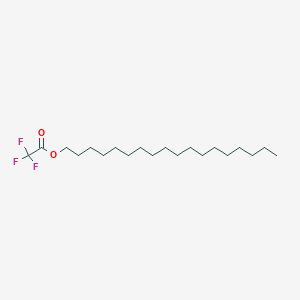

Dicarboxylic acids and their derivatives, including esters like "[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester," have been utilized in lipase-catalyzed reactions to produce hybrid derivatives and polymers. This highlights its applications in biocatalysis and the development of functional materials (Bassanini, Hult, & Riva, 2015).

Mechanism of Action

Target of Action

It’s known to be a hepatoprotectant , suggesting that its targets are likely to be found in the liver.

Mode of Action

It’s suggested that it may induce a signal transduction similar to that associated with interferon (IFN)

Biochemical Pathways

Given its hepatoprotective nature , it’s likely that it affects pathways related to liver function and health.

Pharmacokinetics

A study has indicated that despite being readily permeable to the intestinal epithelium, a significant first-pass metabolism was associated with its pharmacokinetics in rats .

Result of Action

Dimethyl biphenyl-3,4’-dicarboxylate has been shown to have hepatoprotective effects . It has been used to remedy various liver diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of dimethyl biphenyl-3,4’-dicarboxylate. For instance, it’s recommended to avoid dust formation when handling the compound . Moreover, it should be used only outdoors or in a well-ventilated area .

Safety and Hazards

Future Directions

The future directions of “[1,1’-Biphenyl]-3,4’-dicarboxylic acid, dimethyl ester” could be influenced by its potential applications in various fields. As a derivative of biphenyl, it could be used in the production of a host of other organic compounds such as emulsifiers, optical brighteners, crop protection products, and plastics .

properties

IUPAC Name |

methyl 3-(4-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)12-8-6-11(7-9-12)13-4-3-5-14(10-13)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECHJLDENFZQRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069038 | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

CAS RN |

55676-76-1 | |

| Record name | 3,4′-Dimethyl [1,1′-biphenyl]-3,4′-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55676-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-3,4'-dicarboxylic acid, 3,4'-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055676761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, 3,4'-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-3,4'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [1,1'-biphenyl]-3,4'-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydrobenz[a]anthracen-1(2H)-one](/img/structure/B1593657.png)

![Spiro[2.3]hexan-5-one](/img/structure/B1593669.png)